5-Amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
5-Amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chloro-3-methylbenzoic acid with a suitable reagent to form the benzoxazole ring. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The amino group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one: Similar structure but lacks the methyl group.
5-Amino-6-chloro-3-methyl-1,3-benzoxazol-2-one: Similar structure but lacks the dihydro component.
6-Chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: Similar structure but lacks the amino group.
Uniqueness
The presence of both the amino and chloro groups, along with the methyl substitution, makes 5-Amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one unique. These functional groups provide specific reactivity and potential for diverse applications that may not be achievable with similar compounds.
Properties
Molecular Formula |
C8H7ClN2O2 |
---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
5-amino-6-chloro-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H7ClN2O2/c1-11-6-3-5(10)4(9)2-7(6)13-8(11)12/h2-3H,10H2,1H3 |
InChI Key |
TVVDVOMIMQVFSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)Cl)OC1=O |
Origin of Product |
United States |
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